![molecular formula C14H20N2O2 B2462876 4-(4-Phenylpiperazin-1-yl)butanoic acid CAS No. 155082-52-3](/img/structure/B2462876.png)
4-(4-Phenylpiperazin-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Phenylpiperazin-1-yl)butanoic acid” is a compound with the molecular formula C14H20N2O2 and a molecular weight of 248.3208 . It is also known by its IUPAC name 4-oxo-4-(4-phenyl-1-piperazinyl)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O3/c17-13(6-7-14(18)19)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) . This indicates the presence of a phenylpiperazine moiety attached to a butanoic acid group.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The melting point is 162–165 °C . The IR ranges (ATR, cm−1) are: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
4-(4-Phenylpiperazin-1-yl)butanoic acid and its derivatives have been explored for their potential as anticonvulsant agents. A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds derived from this chemical structure, showing broad spectra of anticonvulsant activity across various preclinical seizure models, such as the maximal electroshock test and the subcutaneous pentylenetetrazole test. These compounds demonstrated a high protective index and better safety profiles compared to certain clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Inhibitory Potential Against Urease Enzyme
The compound has also been investigated for its potential as a urease inhibitor. Nazir et al. (2018) studied indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, revealing these molecules to be potent urease inhibitors. This research suggests potential applications in therapeutic drug design (Nazir et al., 2018).
Modulation of TRPV1 Channels
Research by Aiello et al. (2016) identified 4-(thiophen-2-yl)butanoic acid as a key molecule for the modulation of Transient Receptor Potential Vanilloid Type-1 (TRPV1) channels. The study synthesized a new class of amides based on this structure, showing activation and desensitization potencies on TRPV1 channels. This research indicates its potential use in treating pain and conditions related to TRPV1 channel dysfunction (Aiello et al., 2016).
Acetylcholinesterase Inhibition
Saeedi et al. (2019) explored arylisoxazole-phenylpiperazine derivatives as selective acetylcholinesterase inhibitors. These compounds showed significant inhibitory activity against acetylcholinesterase, suggesting their potential use in conditions like Alzheimer's disease (Saeedi et al., 2019).
Electrochemical Synthesis
Nematollahi and Amani (2011) studied the electrochemical synthesis of phenylpiperazine derivatives, including 4-(4-Phenylpiperazin-1-yl)butanoic acid. This research provides insights into developing environmentally friendly and efficient methods for synthesizing these compounds (Nematollahi & Amani, 2011).
Treatment of Idiopathic Pulmonary Fibrosis
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, which are structurally related to 4-(4-Phenylpiperazin-1-yl)butanoic acid, were investigated by Procopiou et al. (2018) as potential therapeutic agents for idiopathic pulmonary fibrosis. This study highlights the compound's relevance in respiratory conditions (Procopiou et al., 2018).
Eigenschaften
IUPAC Name |
4-(4-phenylpiperazin-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXISIOZCJFEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylpiperazin-1-yl)butanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.